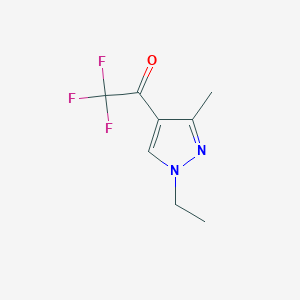

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is an organic compound with a molecular formula of C8H10F3N2O. This compound is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a trifluoromethyl ketone group. It is used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCJQJCPDXNUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trichloroethanone: Contains a trichloromethyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and applications.

Uniqueness

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H10F3N3O

- Molecular Weight : 211.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Potential Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It may interact with receptors that regulate immune responses and cellular growth.

Data Table: Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound significantly decreased the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

Research involving breast cancer cell lines (MCF-7) revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The study highlighted its potential as a novel anticancer agent.

Q & A

Q. What are the standard synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone?

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors and trifluoroacetylating agents. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate can react with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole intermediates .

- Step 2 : Introduction of the trifluoroethanone group using trifluoroacetic anhydride or analogous reagents under controlled conditions. Reaction parameters such as temperature (e.g., 0–60°C), solvent (e.g., dichloromethane or THF), and stoichiometry are critical for yield optimization .

- Step 3 : Alkylation or functionalization of the pyrazole nitrogen using ethylating agents (e.g., ethyl iodide) in the presence of a base like K₂CO₃ .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural elucidation relies on:

- Spectral Analysis :

- ¹H/¹³C NMR : To identify proton environments and confirm substitution patterns (e.g., ethyl and methyl groups on the pyrazole ring) .

- FT-IR : To detect carbonyl stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. For example, single-crystal X-ray diffraction can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding packing arrangements .

Q. What are the key considerations in designing experiments for synthesizing this compound?

- Reagent Purity : Ensure anhydrous conditions for trifluoroacetylating agents to prevent hydrolysis .

- Temperature Control : Exothermic reactions (e.g., trifluoroacetylation) require gradual reagent addition and cooling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while chlorinated solvents (e.g., DCM) are ideal for Friedel-Crafts-type reactions .

Advanced Research Questions

Q. How can data contradictions in spectral analysis be resolved during structural elucidation?

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can resolve dynamic effects .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and compare them with experimental data to identify anomalies .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for disordered trifluoromethyl groups .

Q. What strategies optimize reaction conditions to enhance yield and purity?

- Catalyst Screening : Lewis acids (e.g., AlCl₃) can accelerate electrophilic substitution on the pyrazole ring .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while improving regioselectivity .

- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while column chromatography (silica gel, hexane/EtOAc) isolates pure product .

Q. How does the trifluoroethanone group influence the compound's reactivity in nucleophilic reactions?

The strong electron-withdrawing effect of the trifluoromethyl group activates the carbonyl toward nucleophilic attack. For example:

- Nucleophilic Substitution : Amines or hydrazines react with the carbonyl to form imines or hydrazones, useful for derivatization .

- Steric Effects : The bulky trifluoromethyl group may hinder access to the carbonyl, requiring polar solvents (e.g., DMSO) to enhance reactivity .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities with enzymes (e.g., cytochrome P450). The pyrazole and trifluoroethanone moieties often interact with hydrophobic pockets and hydrogen-bond donors .

- Pharmacophore Modeling : Identifies key structural features (e.g., hydrogen-bond acceptors at the carbonyl oxygen) for activity against targets like kinases or GPCRs .

Q. How do crystallographic techniques like SHELX aid in resolving structural ambiguities?

- High-Resolution Data : SHELXL refines twinned or pseudo-symmetric crystals, common in fluorinated compounds, by adjusting occupancy factors and thermal parameters .

- Hydrogen-Bond Analysis : SHELXPRO visualizes intermolecular interactions (e.g., C=O···H-N) that influence crystal packing and stability .

Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.25 (q, J=7.2 Hz, 2H, CH₂) | |

| ¹³C NMR | δ 142.5 (C=O), δ 121.5 (CF₃, q, J=288 Hz) | |

| FT-IR | 1715 cm⁻¹ (C=O), 1120–1180 cm⁻¹ (C-F) |

Table 2: Reaction Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.